molecular formula C10H14N4S B1202577 6-(Pentylthio)purine CAS No. 5443-89-0

6-(Pentylthio)purine

Cat. No. B1202577
CAS RN: 5443-89-0
M. Wt: 222.31 g/mol
InChI Key: UDXMVJZRHSMPEJ-UHFFFAOYSA-N
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Description

6-(Pentylthio)purine is a chemical compound with the molecular formula C10H14N4S . It has an average mass of 222.310 Da and a monoisotopic mass of 222.093918 Da . It is also known by other names such as 1H-Purine, 6-(pentylthio)-, and 6-(Pentylsulfanyl)-1H-purine .


Synthesis Analysis

The synthesis of 6-(Pentylthio)purine and related compounds involves several techniques or approaches . One method involves the use of density functional theory to estimate the aqueous pKa values of purines and related compounds based on the energy differences in solution ΔE(H2O) between the parent compounds and their dissociation products .


Molecular Structure Analysis

The molecular structure of 6-(Pentylthio)purine consists of a purine base attached to a pentylthio group . The purine base is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring .


Physical And Chemical Properties Analysis

6-(Pentylthio)purine has a molecular formula of C10H14N4S, an average mass of 222.310 Da, and a monoisotopic mass of 222.093918 Da . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Chemotherapy Applications : Purine derivatives, including 6-(Pentylthio)purine, have been utilized in chemotherapy for treating acute leukemia, gout, hyperuricemia, herpesvirus infections, and in organ transplant rejection prevention (Elion, 1989).

  • Antineoplastic Agent : The antiproliferative mechanism of purine antimetabolites, like 6-(Pentylthio)purine, is demonstrated through inhibition of de novo purine synthesis and incorporation into nucleic acids. These compounds have been identified as specific activators of certain nuclear receptors, which may mediate some of their antiproliferative effects in leukemia treatment (Ordentlich et al., 2003).

  • Cytokinin Activity : 6-(Pentylthio)purine and similar compounds have been studied for their cytokinin activity, affecting growth and regulation of organ formation in certain bioassays (Skoog et al., 1967).

  • Apoptosis and Cell Cycle Regulation : In the context of cancer research, purine antimetabolites like 6-(Pentylthio)purine are significant in studying apoptosis and cell cycle regulation following DNA damage induced by similar compounds (Yamane & Kinsella, 2005).

  • Protein Kinase Inhibition and Gene Regulation : Purine antimetabolites have shown to function as protein kinase inhibitors and regulate gene expression, offering insights into cellular effects and therapeutic potential in various diseases (Lorente-Macías et al., 2018).

  • Erythroid Differentiation : Studies have shown that purine analogs like 6-(Pentylthio)purine can induce erythroid differentiation in vitro, indicating potential applications in cellular and molecular biology (Gusella & Housman, 1976).

properties

IUPAC Name

6-pentylsulfanyl-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4S/c1-2-3-4-5-15-10-8-9(12-6-11-8)13-7-14-10/h6-7H,2-5H2,1H3,(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXMVJZRHSMPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=NC=NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202831
Record name Purine, 6-(pentylthio)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Pentylthio)purine

CAS RN

5443-89-0
Record name 6-(Pentylthio)-9H-purine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5443-89-0
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Record name 6-(Pentylthio)purine
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Record name 6-(Pentylthio)purine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19864
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Record name Purine, 6-(pentylthio)-
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Record name 6-(pentylthio)-1H-purine
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Record name 6-(PENTYLTHIO)PURINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
TA Krenitsky, JL Rideout, GW Koszalka… - Journal of Medicinal …, 1982 - ACS Publications
The finding that 6-(methylthio)-9-/3-D-ribofuranosyl-9if-purine (6) was more toxic to the avian coccidium, Eimeria tenella, than to embryonic chick liver host cells in vitro prompted …
Number of citations: 37 pubs.acs.org
X Zhang, D Li, Q Meng, C He, L Ren - Journal of Food Quality, 2016 - Wiley Online Library
The study investigated the effects of mulberry leaf extracts (MLE) on the color, lipid oxidation, antioxidant enzyme activities and oxidative breakdown products of raw ground beef during …
Number of citations: 43 onlinelibrary.wiley.com
FM Schabel Jr, JA Montgomery, HE Skipper… - Cancer Research, 1961 - AACR
A study of the degree of reproducibility of the Carcinoma 755 system when employed to obtain therapeutic indices of purine antagonists has been carried out. Some 60 “active” purine …
Number of citations: 39 aacrjournals.org
JG Cappuccino, M George, PC Merker, GS Tarnowski - Cancer Research, 1964 - AACR
Clostridium feseri (chuavoei), ATCC-10092, grows well in a semi-synthetic basal medium devoid of purine bases and folic acid. Growth inhibition of this organism in such a medium by …
Number of citations: 10 aacrjournals.org
R Fuerst - Developments in Industrial Microbiology: Volume 1 …, 2013 - books.google.com
cates a good presumptive test with a surprisingly great degree of accuracy. Evidently the data obtained with Neurospora was more consistant with actual human tumor data than most of …
Number of citations: 0 books.google.com
R Fuerst - Developments in Industrial Microbiology: Volume 1 …, 1960 - Springer
The author of this presentation has not participated in the screening program of biological beers. He has, however, analyzed chemically defined compounds and microbial systems …
Number of citations: 0 link.springer.com

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